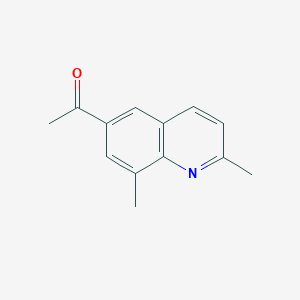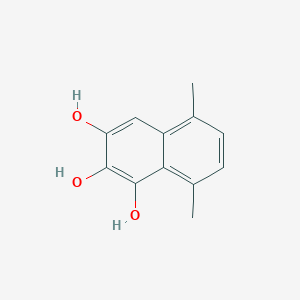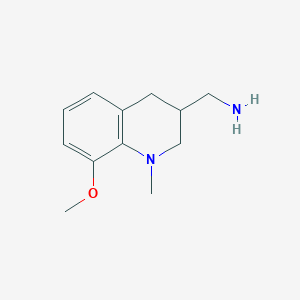
(1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine: is an organosilicon compound characterized by the presence of a cyclohexyl group and a trimethylsilyl group attached to an ethanimine backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imin beinhaltet typischerweise die Reaktion von Cyclohexylamin mit Trimethylsilylacetylen unter bestimmten Bedingungen. Die Reaktion wird oft in Gegenwart eines Katalysators, wie z. B. eines Übergangsmetallkomplexes, durchgeführt, um die Bildung der Iminbindung zu erleichtern. Die Reaktionsbedingungen können erhöhte Temperaturen und eine inerte Atmosphäre umfassen, um unerwünschte Nebenreaktionen zu verhindern.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labor umfassen. Der Prozess kann für höhere Ausbeuten und Reinheit optimiert werden, mit zusätzlichen Schritten zur Reinigung, wie z. B. Destillation oder Umkristallisation.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oder anderen sauerstoffhaltigen Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Imingruppe in eine Aminogruppe umwandeln.
Substitution: Die Trimethylsilylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder organometallische Verbindungen beinhalten.
Hauptprodukte, die gebildet werden:
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Entsprechende Amine.
Substitution: Verbindungen mit neuen funktionellen Gruppen, die die Trimethylsilylgruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
Chemie: (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imin wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung komplexer Moleküle und Materialien.
Biologie und Medizin: In der biologischen Forschung kann diese Verbindung als Vorläufer für die Synthese bioaktiver Moleküle verwendet werden. Ihre Derivate könnten möglicherweise pharmakologische Aktivitäten aufweisen, was sie zu einer wertvollen Verbindung in der pharmazeutischen Chemie macht.
Industrie: Im Industriesektor kann (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imin bei der Produktion von Spezialchemikalien, Polymeren und Materialien mit bestimmten Eigenschaften eingesetzt werden. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es vielseitig für verschiedene Anwendungen einsetzbar.
Wirkmechanismus
Der Wirkmechanismus von (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Imin- und Trimethylsilylgruppen. Die Imingruppe kann an nukleophilen Additionsreaktionen teilnehmen, während die Trimethylsilylgruppe Zwischenprodukte stabilisieren und Reaktionen erleichtern kann. Diese Wechselwirkungen können zur Bildung neuer Bindungen und zur Modifikation bestehender Strukturen führen, was zu den Wirkungen der Verbindung in verschiedenen Anwendungen beiträgt.
Wirkmechanismus
The mechanism of action of (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imine involves its interaction with molecular targets through its imine and trimethylsilyl groups. The imine group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, contributing to the compound’s effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Tris(trimethylsilyl)amin: Enthält drei Trimethylsilylgruppen, die an einem Amin-Stickstoff gebunden sind.
(2-Hydroxyethyl)trimethylsilan: Enthält eine Trimethylsilylgruppe, die an ein Ethanol-Rückgrat gebunden ist.
N-(Diphenylmethyl)-1-phenylethan-1-imin: Eine weitere Iminverbindung mit unterschiedlichen Substituenten.
Einzigartigkeit: (1E)-N-Cyclohexyl-2-(trimethylsilyl)ethan-1-imin ist durch die Kombination einer Cyclohexylgruppe und einer Trimethylsilylgruppe in seiner Struktur einzigartig. Diese Kombination verleiht spezifische chemische Eigenschaften und Reaktivität, was sie von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
CAS-Nummer |
53987-08-9 |
|---|---|
Molekularformel |
C11H23NSi |
Molekulargewicht |
197.39 g/mol |
IUPAC-Name |
N-cyclohexyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C11H23NSi/c1-13(2,3)10-9-12-11-7-5-4-6-8-11/h9,11H,4-8,10H2,1-3H3 |
InChI-Schlüssel |
SMQPFZXNCDZWFB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC=NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-amine](/img/structure/B11899336.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylic acid](/img/structure/B11899343.png)
![2-Methyl-8-[(1E)-prop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B11899348.png)


![6-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11899367.png)




![2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899426.png)


![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)
